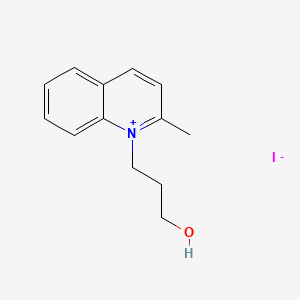
Bis(4-chlorophenyl) disulfoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-chlorophenyl) disulfoxide: is an organosulfur compound with the molecular formula C12H8Cl2OS2 It is characterized by the presence of two 4-chlorophenyl groups connected by a disulfoxide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Oxidation of 4-chlorophenylthiol: One common method involves the oxidation of 4-chlorophenylthiol using oxidizing agents such as hydrogen peroxide or sodium hypochlorite.
Microwave-Assisted Synthesis: Another method involves the reaction of elemental sulfur with 1-chloro-4-iodobenzene in the presence of a copper oxide nanopowder catalyst.
Industrial Production Methods: While specific industrial production methods for bis(4-chlorophenyl) disulfoxide are not well-documented, the methods mentioned above can be scaled up for industrial applications. The choice of method depends on factors such as cost, yield, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis(4-chlorophenyl) disulfoxide can undergo further oxidation to form sulfone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Bis(4-chlorophenyl) disulfide.
Substitution: Substituted bis(4-chlorophenyl) derivatives.
Applications De Recherche Scientifique
Chemistry:
Polymer Synthesis: Bis(4-chlorophenyl) disulfoxide is used as a precursor in the synthesis of poly(p-phenylene sulfide), a high-performance thermoplastic.
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents, inhibiting the growth of various bacterial strains.
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Mécanisme D'action
Mechanism of Action: The mechanism by which bis(4-chlorophenyl) disulfoxide exerts its effects depends on the specific application. In antimicrobial applications, the compound disrupts bacterial cell membranes, leading to cell death . In catalytic processes, it acts as a ligand, facilitating the formation of active catalytic species .
Molecular Targets and Pathways:
Antimicrobial Action: Targets bacterial cell membranes.
Catalysis: Involves coordination with metal centers to form active catalytic complexes.
Comparaison Avec Des Composés Similaires
Bis(4-chlorophenyl) disulfide: Similar structure but lacks the sulfoxide group, leading to different chemical properties and reactivity.
Bis(4-chlorophenyl) sulfone: Contains a sulfone group instead of a disulfoxide, resulting in higher oxidation states and different applications.
4,4’-Dichlorodiphenyl sulfone: Another related compound with distinct properties and uses in polymer production.
Uniqueness: Its ability to undergo diverse chemical reactions and its role in advanced material synthesis highlight its importance .
Propriétés
Numéro CAS |
6275-39-4 |
|---|---|
Formule moléculaire |
C12H8Cl2O2S2 |
Poids moléculaire |
319.2 g/mol |
Nom IUPAC |
1-chloro-4-(4-chlorophenyl)sulfinylsulfinylbenzene |
InChI |
InChI=1S/C12H8Cl2O2S2/c13-9-1-5-11(6-2-9)17(15)18(16)12-7-3-10(14)4-8-12/h1-8H |
Clé InChI |
LCXVCECTWHFMQM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1S(=O)S(=O)C2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



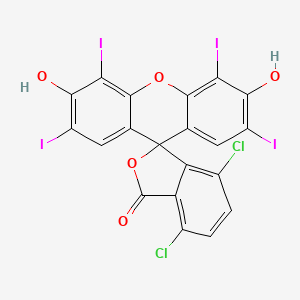
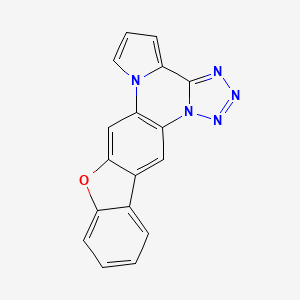


![calcium;(3R,5S,6E,8E)-9-(4-fluorophenyl)-3,5-dihydroxy-9-[[[methyl(methylsulfonyl)amino]-[(E)-2-methylpropylideneamino]methylidene]amino]nona-6,8-dienoate;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12805615.png)
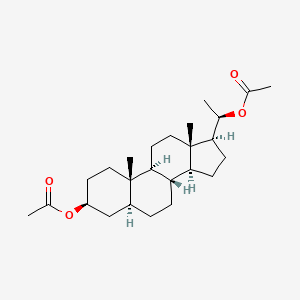

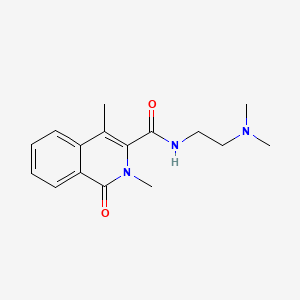
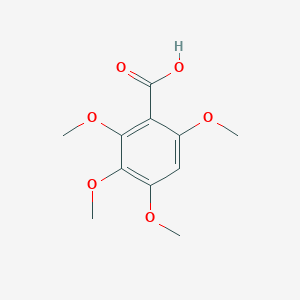
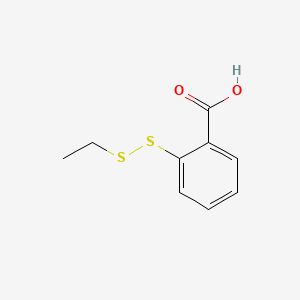

![3-[[3-[3-[4-Amino-5-(3,4-dichlorophenyl)-2-oxopyrimidin-1-yl]propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B12805656.png)
